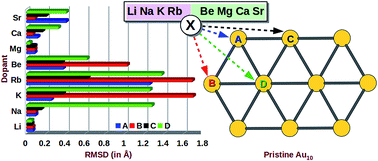Dopant induced modulation in the structure and electronic properties of Au10 cluster†
RSC Advances Pub Date: 2016-09-05 DOI: 10.1039/C6RA20808H
Abstract
The dopant driven strong modulation of the physiochemical properties of metal clusters has attracted a wide research interest due to its potential application in sensing, catalysis and medicine. In this work, the perturbation of doping atoms, belonging to the alkali and alkaline earth metal groups, on the Au10 cluster has been unraveled by studying the electronic structure and stability of these metal clusters. Our density functional theory based calculations show that a planar to 3D transition can be induced in Au10 by doping it with a dopant of large atomic radius. A considerable deformation in geometry is also observed on doping the pristine cluster with a dopant which is smaller than the cavity size of the doping position. These dopants lead to electronic modulation of the cluster resulting in better charge transfer potential which is quantified by analyzing the HOMO–LUMO gaps, vertical electron affinity and ionization potential of the pristine and doped cluster. Natural population analysis suggests a charge transfer interaction between the dopant and gold atom. There exists a dipole moment in all the doped clusters, whereas the pristine cluster has a zero dipole moment value. These results suggest that the doped clusters are better potential candidates for use as heterogeneous catalysts, where the dopants serve as tools to tune the catalytic efficiency of the system.


Recommended Literature
- [1] Dendritic Au/TiO2nanorod arrays for visible-light driven photoelectrochemical water splitting†
- [2] Deuterium isotope effects in the polyatomic reaction of O(1D2) + CH4 → OH + CH3†
- [3] Determination of sarafloxacin and its analogues in milk using an enzyme-linked immunosorbent assay based on a monoclonal antibody
- [4] 37. The replacement of bromine in bromophenols by the nitro-group. Part II. 3-Fluro-2 : 4 : 6-tribromophenol. Some cases of group migration
- [5] Dinaphtho[2′,3′:5,6][1,4]dithiino[2,3-b:2,3-e]pyridine, its 16-butyl derivative and dinaphtho[2′,3′:5,6][1,4]dioxo[2,3-b:2,3-e]pyridine: novel heterocycles as electron donor compounds
- [6] Construction of a thermo-responsive copolymer-stabilized Fe3O4@CD@PdNP hybrid and its application in catalytic reduction†
- [7] Novel single excitation dual-emission carbon dots for colorimetric and ratiometric fluorescent dual mode detection of Cu2+ and Al3+ ions†
- [8] Direct synthesis of highly luminescent Cu–Zn–In–S quaternary nanocrystals with tunable photoluminescence spectra and decay times†
- [9] A simple arrangement of lenses for reading the graduations of chemical and assay balances
- [10] Negative isotope effect for charge transport in acenes and derivatives – a theoretical conclusion†










